molecular formula C18H18N2O3 B2692355 3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-32-4

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2692355
CAS No.: 941993-32-4
M. Wt: 310.353
InChI Key: DLEWKPXKLVSCAA-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound that features a benzamide core with a methoxy group and a pyrrolidinone moiety

Preparation Methods

The synthesis of 3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 3-(2-oxopyrrolidin-1-yl)aniline.

    Coupling Reaction: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amide Bond Formation: The activated carboxylic acid reacts with the amine group of 3-(2-oxopyrrolidin-1-yl)aniline to form the desired benzamide compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Scientific Research Applications

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with similar compounds such as:

    3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound has additional methoxy groups, which may alter its chemical properties and biological activity.

    N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-8-2-5-13(11-16)18(22)19-14-6-3-7-15(12-14)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEWKPXKLVSCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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